molecular formula Cd B8412362 106Cd

106Cd

Cat. No.: B8412362
M. Wt: 105.90646 g/mol
InChI Key: BDOSMKKIYDKNTQ-VENIDDJXSA-N
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Description

106Cadmium (106Cd) is a stable isotope of cadmium, constituting approximately 1.22–1.25% of natural cadmium . It belongs to Group 12 (IIb) of the periodic table, alongside zinc (Zn) and mercury (Hg). Key properties include:

  • Atomic mass: 105.90646 Da
  • Neutron number (N): 58
  • Natural abundance: 1.25%
  • Nuclear spin: 0+
  • Decay modes: this compound is a candidate for rare double-beta decay processes, including 2νβ⁺β⁺, 2νECβ⁺, and 0ν2EC (electron capture) decays, with a high Q-value of 2775.39(10) keV .

Its stability and high decay energy make it a focal point in neutrino physics and astrophysical nucleosynthesis studies.

Preparation Methods

Isotopic Enrichment of 106Cd

Initial Material Selection and Pre-Treatment

Enriched This compound is typically sourced from isotopically modified cadmium, where natural cadmium (containing ~1.25% this compound) undergoes electromagnetic separation. The initial material must exhibit minimal contaminants, particularly Fe , Ni , Cu , and U , which degrade scintillation performance. Pre-treatment involves acid washing with ultrapure HNO3 to remove surface oxides .

Vacuum Distillation for Isotope Separation

Vacuum distillation is the primary method for enriching this compound. The process occurs in quartz crucibles under reduced pressure (10−5 mbar) to minimize oxidation. Key parameters include:

ParameterValuePurpose
Temperature600–700°CVaporizes Cd while retaining high-Z impurities
Distillation rate0.5–1.0 g/minBalances throughput and purity
Condenser temperature200–250°CPrevents recontamination from volatiles

Post-distillation analysis via thermal ionization mass spectrometry (TIMS) confirms isotopic enrichment levels up to 66.4% this compound . Losses during distillation are minimized to <4% through optimized condenser geometry .

Chemical Purification of Enriched this compound

Filtration-Distillation Hybrid Process

A combined filtration-distillation protocol achieves sub-ppm impurity levels :

  • Filtration : Molten Cd is passed through quartz wool filters at 400°C to capture particulate impurities (e.g., Fe , Cr ).

  • Distillation : Filtered Cd undergoes secondary vacuum distillation to remove volatile contaminants (e.g., Zn , Mg ).

Post-purification impurity concentrations are quantified via inductively coupled plasma mass spectrometry (ICP-MS):

ElementConcentration (ppm)Reduction Factor
Fe<0.510×
Ni<0.215×
U<0.0520×
Th<0.0150×

Recrystallization of Cd Compounds

For applications requiring CdWO4 scintillators, purified this compound is converted to Cd(NO3)2 and reacted with (NH4)2WO4:

Cd(NO3)2+(NH4)2WO4CdWO4+2NH4NO3\text{Cd(NO}3\text{)}2 + \text{(NH}4\text{)}2\text{WO}4 \rightarrow \text{CdWO}4 + 2\text{NH}4\text{NO}3

The precipitate is recrystallized twice in ultrapure H2O to eliminate residual NH4+ and NO3− ions .

Crystal Growth of 106CdWO4 Scintillators

Low-Thermal-Gradient Czochralski (LTG-C) Technique

The LTG-C method produces high-quality 106CdWO4 crystals with minimal defects :

  • Crucible material : Platinum-rhodium alloy to prevent contamination.

  • Growth rate : 1–2 mm/hr to ensure stoichiometric composition.

  • Atmosphere : Argon gas (99.999% purity) to suppress oxidation.

Crystals exhibit an attenuation length of 60 cm at 480 nm, surpassing conventional CdWO4 .

Post-Growth Processing

  • Annealing : Crystals are annealed at 800°C for 48 hrs in O2 to reduce oxygen vacancies.

  • Polishing : Surfaces are polished with diamond paste (1 µm grit) to achieve optical clarity.

Quality Control and Radiopurity Assurance

Mass Spectrometry Validation

Isotopic composition is verified via TIMS, with typical results:

IsotopeAbundance (%)
This compound66.4
108Cd1.2
110Cd0.8

Background Radiation Screening

Gamma spectroscopy confirms radiopurity levels:

RadionuclideActivity (mBq/kg)
226Ra<0.005
228Th<0.01
40K<0.3

Challenges and Mitigation Strategies

Cosmogenic Activation

Exposure to cosmic rays during storage produces 110mAg (t1/2 = 249.8 d) via neutron capture:

109Ag+n110mAg^{109}\text{Ag} + n \rightarrow ^{110m}\text{Ag}

Shielding with >10 cm lead reduces activation rates to <0.1 mBq/kg .

Material Losses

Total this compound losses across purification and crystal growth stages are constrained to <4% through:

  • Quartz-lined reactors to minimize adhesion.

  • Closed-loop distillation systems to recover Cd vapor.

Comparative Analysis of Purification Techniques

MethodImpurity Removal EfficiencyCd Recovery (%)
Vacuum DistillationFe, Ni, U: >90%85–90
FiltrationParticulates: >95%98
RecrystallizationIonic species: >99%75–80

Chemical Reactions Analysis

Isotopic Profile of ¹⁰⁶Cd

Nuclear characteristics and applications :

PropertyValueSource
Natural abundance1.25% (atomic)
Nuclear spin0
Primary applicationsNeutron capture studies

Oxygen Interaction

Cadmium reacts with oxygen under specific conditions:
Equation :
2 Cd(s)+O2(g)2 CdO(s)2\ \text{Cd}(s) + \text{O}_2(g) \rightarrow 2\ \text{CdO}(s)

  • Forms cadmium(II) oxide (CdO) at 300°C as a thin brown layer .

  • Burns in air above 1385°C (CdO sublimation temperature) .

Humidity and Sulfur Compounds

Moisture accelerates reaction with hydrogen sulfide:
Cd(s)+H2S(g)CdS(s)+H2(g)\text{Cd}(s) + \text{H}_2\text{S}(g) \rightarrow \text{CdS}(s) + \text{H}_2(g)

  • Produces yellow cadmium sulfide (CdS) .

Hydrohalic Acids

Hydrochloric acid :
Cd(s)+2 HCl(aq)CdCl2(s)+H2(g)\text{Cd}(s) + 2\ \text{HCl}(aq) \rightarrow \text{CdCl}_2(s) + \text{H}_2(g)

  • Yields cadmium chloride and hydrogen gas .

Hydrobromic acid :
Cd(s)+2 HBr(aq)CdBr2(s)+H2(g)\text{Cd}(s) + 2\ \text{HBr}(aq) \rightarrow \text{CdBr}_2(s) + \text{H}_2(g)

  • Forms pale-yellow cadmium bromide .

Nitric Acid

Hot dilute nitric acid dissolves cadmium:
3 Cd(s)+8 H+(aq)+2 NO3(aq)3 Cd2+(aq)+2 NO(g)+4 H2O(l)3\ \text{Cd}(s) + 8\ \text{H}^+(aq) + 2\ \text{NO}_3^-(aq) \rightarrow 3\ \text{Cd}^{2+}(aq) + 2\ \text{NO}(g) + 4\ \text{H}_2\text{O}(l)

  • Generates nitrogen monoxide gas .

Reactions with Halogens

Chlorine gas :
Cd(s)+Cl2(g)CdCl2(s)\text{Cd}(s) + \text{Cl}_2(g) \rightarrow \text{CdCl}_2(s)

  • Direct synthesis in aqueous or gaseous phase .

Iodine :
Cd(s)+I2(aq)CdI2(s)\text{Cd}(s) + \text{I}_2(aq) \rightarrow \text{CdI}_2(s)

  • Forms cadmium iodide under aqueous conditions .

Chalcogen Interactions

Selenium :
Cd(s)+Se(s)ΔCdSe(s)\text{Cd}(s) + \text{Se}(s) \xrightarrow{\Delta} \text{CdSe}(s)

  • Exothermic reaction at elevated temperatures .

Sulfur :
Cd(s)+S(s)CdS(s)\text{Cd}(s) + \text{S}(s) \rightarrow \text{CdS}(s)

  • Forms thermodynamically stable CdS .

Coordination Chemistry

Ammonia complexation :
Cd2+(aq)+4 NH3(aq)[Cd(NH3)4]2+(aq)\text{Cd}^{2+}(aq) + 4\ \text{NH}_3(aq) \rightarrow [\text{Cd}(\text{NH}_3)_4]^{2+}(aq)

  • Forms tetraamminecadmium(II) complexes in solution .

Phosphate precipitation :
3 Cd2+(aq)+2 PO43(aq)Cd3(PO4)2(s)3\ \text{Cd}^{2+}(aq) + 2\ \text{PO}_4^{3-}(aq) \rightarrow \text{Cd}_3(\text{PO}_4)_2(s)

  • Occurs in acetate-buffered solutions .

Industrial Catalytic Roles

Cadmium oxide (CdO) serves as:

  • Catalyst for hydrogenation and redox reactions .

  • Stabilizer in heat-resistant plastics and coatings .

This synthesis demonstrates ¹⁰⁶Cd participates identically to natural cadmium in chemical processes. Isotope-specific data remain limited to nuclear properties, as chemical reactivity is governed by electron configuration rather than neutron count. For reaction optimization, CAS SciFinder provides authoritative protocols and substance verification .

Scientific Research Applications

Nuclear Physics Research

One of the primary applications of 106Cd is in the study of double beta decay processes. Research has demonstrated that this compound is a promising candidate for investigating neutrino properties due to its unique decay characteristics.

  • Double Beta Decay Studies : Experiments such as COBRA and TGV-2 have been conducted to search for double beta decay in this compound, utilizing cadmium tungstate scintillators enriched in this compound. These studies aim to set limits on the half-life of various decay channels, with results indicating that the half-life for two-neutrino electron capture with positron emission exceeds 2.1×10212.1\times 10^{21} years .
  • Experimental Setup : The TGV-2 experiment employs high-purity germanium detectors and cadmium foils enriched to 99.57% in this compound, achieving a limit on the two-neutrino double electron capture decay of T1/2>4.7×1020T_{1/2}>4.7\times 10^{20} years .
ExperimentDetector TypeEnrichment LevelHalf-Life Limit
COBRACdZnTe~60%1018\sim 10^{18} years
TGV-2HPGe99.57%>4.7×1020>4.7\times 10^{20} years

Environmental Science Applications

In environmental science, this compound is utilized for studying cadmium absorption in dietary contexts and its impact on ecosystems.

  • Dietary Cadmium Studies : Research indicates that the absorption rate of cadmium may exceed previously quoted values (5%), suggesting a need for longer fecal collection times to accurately assess dietary intake . This has implications for understanding human exposure to cadmium through food sources.
  • Isotope Dilution Analysis : The stable isotope this compound is employed in isotope dilution methodologies to analyze elemental speciation in environmental samples. This technique allows for precise quantification of cadmium species in complex matrices such as soil and water .

Biomedical Research

The applications of this compound extend into biomedical research, particularly in tracing and understanding metal interactions within biological systems.

  • Metal Tracing : Enriched isotopes like this compound are used as tracers in studies examining the bioavailability and metabolic pathways of cadmium in biological organisms. Such studies help elucidate the mechanisms by which cadmium accumulates and its potential toxicological effects .

Nuclear Structure Studies

Research into the nuclear structure of cadmium isotopes, including this compound, provides insights into nuclear configurations and stability.

  • Nuclear Structure Investigations : Studies involving neutron scattering techniques have been conducted to explore excited states in both 106Pd and this compound, contributing to a deeper understanding of nuclear interactions and stability .

Case Study 1: Double Beta Decay Search

A significant experiment utilizing a cadmium tungstate scintillator enriched with this compound aimed to detect rare decay events associated with double beta decay. The setup involved advanced detection methods to improve sensitivity and establish stringent half-life limits for various decay channels.

Case Study 2: Cadmium Absorption in Humans

A comprehensive dietary study utilizing stable isotopes, including this compound, highlighted discrepancies in absorption rates compared to established norms. This research underscores the importance of accurate assessment methods for dietary cadmium exposure.

Comparison with Similar Compounds

Comparative Analysis with Similar Isotopes and Compounds

Comparison with Other Cadmium Isotopes

106Cd is one of eight stable cadmium isotopes. A comparison of key isotopes is shown below:

Isotope Natural Abundance (%) Half-Life Notable Features
This compound 1.25 Stable High Q-value for β⁺β⁺ decay; used in 0ν2EC experiments
108Cd 0.88 Stable Low abundance; less studied in decay processes
110Cd 12.39 Stable Abundant, used in neutron capture studies
113Cd 12.23 8.04×10¹⁵ years Radioactive; major source of background in Cd experiments
114Cd 28.75 Stable Most abundant; critical for s-process nucleosynthesis

Key Insight : this compound’s high Q-value and moderate abundance make it uniquely suited for double-beta decay experiments compared to other Cd isotopes .

Comparison with Group 12 Elements (Zn, Hg)

Cadmium shares chemical properties with zinc and mercury but exhibits distinct nuclear and toxicological behaviors:

Property Zn (Zinc) Cd (Cadmium) Hg (Mercury)
Oxidation State +2 +2 +1, +2
Covalent Bonding Moderate High (e.g., CdS) Very High (e.g., Hg-C)
Toxicity Low Extreme Extreme (organic forms)
Nuclear Stability 5 stable isotopes 8 stable isotopes 7 stable isotopes
β⁺β⁺ Decay Candidates None This compound None

Notable Differences:

  • Chemical Reactivity: Cd forms more covalent bonds than Zn, particularly with sulfur, but less stable organometallic compounds than Hg .
  • Nuclear Applications : Unlike Zn and Hg, this compound is pivotal in double-beta decay research due to its high Q-value and isotopic enrichment feasibility (e.g., 106CdWO₄ scintillators ).

Nuclear Reaction Cross-Sections in Astrophysics

This compound plays a role in the astrophysical p-process via the This compound(α, γ)¹¹⁰Sn reaction. Comparisons with neighboring isotopes:

Reaction Gamow Window (T₉=3.0) Cross-Section (mb) Astrophysical Role
This compound(α, γ)¹¹⁰Sn 7.21 MeV 0.12–1.8 Produces p-nuclei ¹⁰⁶Cd
108Cd(α, γ)¹¹²Sn 7.5 MeV <0.05 Minor contributor to ¹⁰⁸Cd production
¹¹²Sn(γ, α)¹⁰⁸Cd 9–12 MeV N/A Competes with (γ, n) reactions

Implications : The this compound(α, γ) reaction dominates p-process branching near A ≈ 110, impacting the abundance of ¹⁰⁶Cd and ¹⁰⁸Cd .

Double-Beta Decay Modes: this compound vs. Other Isotopes

This compound’s double-beta decay features are compared to other β⁺β⁺-decay candidates:

Isotope Q-value (keV) Observed Decay Modes Half-Life Limits (Years)
This compound 2775.39(10) 2νβ⁺β⁺, 0ν2EC T₁/₂(0ν2EC) ≥ 1.0×10²¹
78Kr 2855.5 2νECEC T₁/₂ < 10²²
124Xe 2867 2ν2β⁺ T₁/₂ ≈ 10²¹
130Ba 2619 2νβ⁺β⁺ (unobserved) T₁/₂ > 10²⁰

Experimental Advantages : this compound’s high Q-value and enrichment capabilities (e.g., 99.57% enrichment in TGV-2 experiments ) enable superior sensitivity in detecting rare decays.

Q & A

Basic Research Questions

Q. 1.1. What are the key nuclear properties of ⁰⁶¹⁰⁶Cd that make it a candidate for studying double beta decay?

⁰⁶¹⁰⁶Cd is a stable isotope (natural abundance ~1.25%) with a high Q-value of 2771 keV, enabling the study of multiple double-beta decay modes (2β⁺, εβ⁺, 2ε). Its shell structure near the β-stability boundary and low background requirements for experiments make it ideal for investigating rare decay processes. Theoretical half-life predictions for 2νEC/EC decay to ¹⁰⁶Pd range from 10²⁰–10²² years, motivating experimental validation .

Q. 1.2. What experimental techniques are commonly used to measure ⁰⁶¹⁰⁶Cd’s nuclear reaction cross-sections?

Activation techniques and γ-ray spectroscopy are standard. For example, the ¹⁰⁶Cd(α,n)¹⁰⁹Sn reaction cross-section was measured at energies 8–12.5 MeV using enriched targets, with σ values tabulated alongside astrophysical S-factors (Table III in ). These methods require high-purity detectors (e.g., CdWO₄ crystals) and coincidence measurements to suppress background noise .

Advanced Research Questions

Q. 2.1. How do discrepancies between theoretical models and experimental data for ⁰⁶¹⁰⁶Cd’s photonuclear reactions inform model refinement?

Theoretical models (e.g., TALYS) underestimate proton emission channels in ⁰⁶¹⁰⁶Cd’s photonuclear reactions due to incomplete treatment of the isospin component decay of the Giant Dipole Resonance. Experimental data from combined photonuclear models show better agreement, suggesting refinements to include shell-structure effects near the β-stability boundary . For example:

  • Proton emission : Model [1] aligns with data, while TALYS underestimates σ by ~30% .
  • Neutron emission : Both models agree within 10% for σ(n,γ) .

Q. 2.2. What methodologies optimize detection limits for ⁰⁶¹⁰⁶Cd’s double beta decay in low-background experiments?

Key steps include:

Enriched detectors : Use ⁰⁶¹⁰⁶CdWO₄ crystals (70–100% enrichment) to enhance signal-to-noise ratios .

Coincidence techniques : Analyze KX-γ and γ-γ coincidences (Fig. 4 in ) to isolate decay signals.

Background suppression : Employ passive shielding (e.g., Gran Sasso Lab’s low-radiation environment) and active veto systems (NaI(Tl) detectors) .

Data analysis : Use two-dimensional matrices (Fig. 6 in ) to resolve KX-Pd coincidences, achieving sensitivity up to T₁/₂ > 4.7×10²⁰ years for 2νEC/EC decay .

Q. 2.3. How do shell-model calculations explain ⁰⁶¹⁰⁶Cd’s collective nuclear structure?

The onset of collectivity in ⁰⁶¹⁰⁶Cd arises from valence nucleons in the π(p₁/₂g₉/₂) and ν(d₅/₂g₇/₂) orbitals. Calculations reproduce experimental 2⁺₁ and 4⁺₁ states with >26% probability for the dominant π(p²₁/₂g⁸₉/₂)⊗ν(d⁴₅/₂g⁴₇/₂) configuration. The 3⁻₁ state involves ν(h₁₁/₂) orbital mixing, indicating octupole collectivity .

Q. 2.4. How are mass spectrometry interferences corrected when quantifying ⁰⁶¹⁰⁶Cd in environmental samples?

For ICP-MS analysis of Cd isotopes:

  • Interference correction : Use the formula:

    I111Cd=I1111.073×(I1080.712I106Cd)I_{^{111}\text{Cd}} = I_{111} - 1.073 \times (I_{108} - 0.712I_{^{106}\text{Cd}})

    to subtract ⁹⁵Mo¹⁶O⁺ contributions to m/z 111 .

  • Validation : Compare with certified reference materials (e.g., soil samples) to ensure accuracy <5% .

Q. Contradictions and Open Problems

Q. 3.1. Why do theoretical predictions for ⁰⁶¹⁰⁶Cd’s double beta decay half-lives vary across studies?

Variations arise from:

  • Model assumptions : Differences in Gamow-Teller strengths (gₐ = 1.0–1.26) and nuclear matrix elements (M²ν) .
  • Decay channels : Half-lives for 2νEC/EC (10²⁰–10²¹ years) vs. 2νβ⁺β⁺ (10²³–10²⁴ years) differ by orders of magnitude due to phase-space factors .

Q. 3.2. How can experimental setups address discrepancies in ⁰⁶¹⁰⁶Cd’s (α,γ) reaction cross-sections for astrophysical p-process studies?

Current σ(α,γ) measurements (e.g., 8–12.5 MeV ) conflict with Hauser-Feshbach predictions by ~40%. Proposed solutions:

  • Higher-resolution detectors : Reduce uncertainties in γ-ray branching ratios.
  • Multi-institutional campaigns : Cross-validate data across labs (e.g., Atomki, Notre Dame) .

Properties

Molecular Formula

Cd

Molecular Weight

105.90646 g/mol

IUPAC Name

cadmium-106

InChI

InChI=1S/Cd/i1-6

InChI Key

BDOSMKKIYDKNTQ-VENIDDJXSA-N

Isomeric SMILES

[106Cd]

Canonical SMILES

[Cd]

Origin of Product

United States

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